N-benzyl-N-methyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
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Overview
Description
N-benzyl-N-methyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a pyridazine ring substituted with a pyrrolidinyl group, a benzyl group, and a carboxamide group. Pyridazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions using pyrrolidine and an appropriate leaving group on the pyridazine ring.
Benzylation and Methylation: The benzyl and methyl groups can be introduced through alkylation reactions using benzyl chloride and methyl iodide, respectively.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the pyridazine derivative with an appropriate amine, such as methylamine, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with altered functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a potential bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-methyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide: shares structural similarities with other pyridazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidinyl group, which can impart distinct biological and chemical properties compared to other similar compounds. This unique structure can influence its binding affinity, selectivity, and overall biological activity.
Properties
IUPAC Name |
N-benzyl-N-methyl-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-20(13-14-7-3-2-4-8-14)17(22)15-9-10-16(19-18-15)21-11-5-6-12-21/h2-4,7-10H,5-6,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYDQOHCSITKRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=NN=C(C=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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